molecular formula C16H14FN3S B5757010 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B5757010
M. Wt: 299.4 g/mol
InChI Key: BTSZIPZXHXJCNS-UHFFFAOYSA-N
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Description

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the fluorobenzyl and phenyl groups in its structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 2-fluorobenzyl chloride with 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole
  • 3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole
  • 3-[(2-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

Uniqueness

The presence of the fluorobenzyl group in 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a compound of particular interest in drug development and other scientific research areas.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-20-15(12-7-3-2-4-8-12)18-19-16(20)21-11-13-9-5-6-10-14(13)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSZIPZXHXJCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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